N-methoxy-N-methylhex-5-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methoxy-N-methylhex-5-enamide is an organic compound with the molecular formula C₈H₁₅NO₂ and a molecular weight of 157.21 g/mol It is characterized by the presence of a methoxy group, a methyl group, and a hex-5-enamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methoxy-N-methylhex-5-enamide can be synthesized through a two-step process involving the reaction of 5-hexenoic acid with 1,1’-carbonyldiimidazole in dichloromethane at 0°C for 0.5 hours, followed by the addition of N,O-dimethylhydroxylamine hydrochloride in dichloromethane at 25°C for 12 hours . This method utilizes the Schlenk technique to ensure an inert atmosphere during the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthetic route described above can be scaled up for industrial applications. The use of common reagents and standard reaction conditions makes it feasible for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-methoxy-N-methylhex-5-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N-methoxy-N-methylhex-5-enamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-methoxy-N-methylhex-5-enamide exerts its effects involves interactions with specific molecular targets and pathways. The methoxy and methyl groups play a crucial role in its reactivity and binding affinity to various substrates. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- N-methoxy-N-methyl-5-hexenamide
- 5-Hexenamide, N-methoxy-N-methyl
Uniqueness
N-methoxy-N-methylhex-5-enamide is unique due to its specific structural features, including the presence of both methoxy and methyl groups attached to the hex-5-enamide backbone. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
CAS No. |
122334-35-4 |
---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
N-methoxy-N-methylhex-5-enamide |
InChI |
InChI=1S/C8H15NO2/c1-4-5-6-7-8(10)9(2)11-3/h4H,1,5-7H2,2-3H3 |
InChI Key |
YGGZAZISUHOMKW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)CCCC=C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.